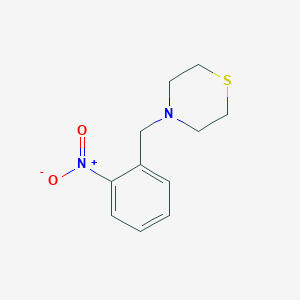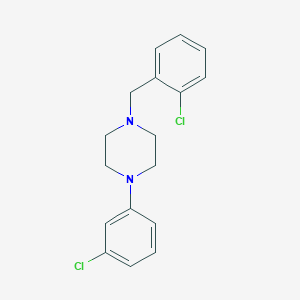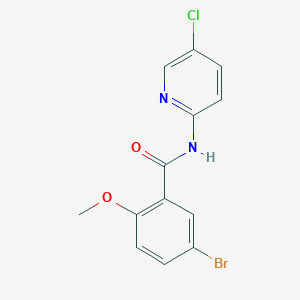
4-(1-azepanylcarbonyl)-2-phenylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 4-(1-azepanylcarbonyl)-2-phenylquinoline typically involves innovative methodologies that facilitate the formation of the quinoline core and its functionalization. One approach involves the iron(III) chloride-catalyzed intramolecular alkyne-carbonyl metathesis of alkyne-tethered 2-amino benzaldehyde/acetophenone derivatives, leading to functionalized dihydroquinolines and quinolines (Jalal et al., 2014). Another method utilizes sequential palladium-catalyzed ortho alkylation/vinylation with aza-Michael addition reactions to synthesize tetrahydroisoquinolines and benzazepines (Ferraccioli et al., 2004).
Molecular Structure Analysis
The molecular structure of related quinoline derivatives is characterized by the presence of a quinoline moiety and various substituents that significantly influence the compound's physical and chemical properties. X-ray diffraction studies have revealed the orthorhombic crystal system of 4-phenylquinolin-2-(1H)-one, demonstrating the nearly planar arrangement of the quinoline moiety and the substituted phenyl ring (Rajnikant et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of quinoline derivatives encompasses a range of reactions, including N-alkylation and O-alkylation, as well as the ability to form complexes with metal ions. Studies have shown that the reaction of 4-phenylquinolin-2(1H)-one derivatives with alkyl halides can yield a mixture of N-alkylated and O-alkylated products, indicating the compound's versatile reactivity (Park & Lee, 2004).
Physical Properties Analysis
The physical properties of quinoline derivatives are closely linked to their molecular structure. For instance, the orthorhombic crystal system of 4-phenylquinolin-2-(1H)-one and its crystal packing are determined by intermolecular N-H⋯O and C-H⋯O interactions, which can influence the compound's solubility, melting point, and stability (Rajnikant et al., 2002).
Chemical Properties Analysis
The chemical properties, including the compound's reactivity towards different reagents and its ability to undergo various chemical transformations, are pivotal for its application in synthesis and potential therapeutic uses. The versatility in reactions such as alkylation and the ability to form complexes with metal ions highlight the compound's utility in organic synthesis and potentially as a ligand in metal-organic frameworks (Park & Lee, 2004).
Propiedades
IUPAC Name |
azepan-1-yl-(2-phenylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c25-22(24-14-8-1-2-9-15-24)19-16-21(17-10-4-3-5-11-17)23-20-13-7-6-12-18(19)20/h3-7,10-13,16H,1-2,8-9,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEJBVMLFDYDBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl(2-phenylquinolin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-{1-(cyclohexylmethyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B5675317.png)
![(1S*,5R*)-6-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5675325.png)

![N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)acetamide](/img/structure/B5675335.png)
![1-[5-fluoro-2-methyl-4-(4-propionyl-1-piperazinyl)phenyl]ethanone](/img/structure/B5675344.png)
![N-{4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B5675347.png)
![N-1,3-benzothiazol-2-yl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5675351.png)


![rel-(3aR,6aR)-2-acetyl-N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide hydrochloride](/img/structure/B5675388.png)

![4-[1-(3-methylbutyl)-1H-pyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B5675392.png)
![1,2,5-trimethyl-N-[(1-methylpiperidin-3-yl)methyl]-N-(2-phenylethyl)-1H-pyrrole-3-carboxamide](/img/structure/B5675407.png)
![[(3-cyano-4,6-diphenyl-2-pyridinyl)thio]acetic acid](/img/structure/B5675415.png)